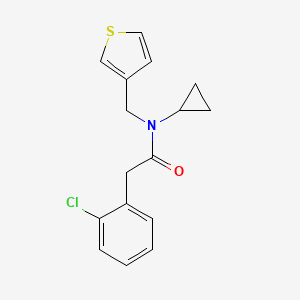
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, also known as CP-544326, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, which is a member of the tachykinin family of G protein-coupled receptors. The NK1 receptor is involved in a variety of physiological processes, including pain perception, inflammation, and stress response.
Aplicaciones Científicas De Investigación
Antioxidant Activity
The structure of this compound, which includes a thiophene moiety, suggests potential antioxidant properties. Thiophene derivatives have been studied for their ability to scavenge free radicals and protect against oxidative stress . The presence of a chlorophenyl group could further influence this activity, as halogens connected at the appropriate place in the phenyl ring have been shown to enhance antioxidant effects .
Antimicrobial and Antibacterial Properties
Compounds with a thiophene ring have been reported to exhibit antimicrobial and antibacterial activities . The specific configuration of substituents on the thiophene ring can be crucial in determining the effectiveness against various bacterial strains. Research into similar structures could provide insights into new treatments for bacterial infections.
Anti-inflammatory Applications
Thiophene derivatives are known to possess anti-inflammatory properties . The compound could be synthesized and tested for its efficacy in reducing inflammation, potentially leading to new anti-inflammatory medications.
Chemotherapeutic Potential
Given the structural complexity and the presence of multiple functional groups, this compound could be explored for its chemotherapeutic potential. Thiophene derivatives have been used in the synthesis of molecules with anticancer activities . The cyclopropyl group attached to the acetamide moiety might interact with biological targets involved in cancer progression.
Organic Semiconductor Applications
Thiophene-based molecules play a significant role in the development of organic semiconductors . The compound’s structure could be utilized in the fabrication of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices.
Anesthetic Properties
The structural similarity to known anesthetics that contain thiophene rings, such as articaine, suggests that this compound could have anesthetic properties . Further research could explore its potential as a local anesthetic, particularly in dental procedures.
Voltage-Gated Sodium Channel Blocker
Compounds with thiophene rings have been used as voltage-gated sodium channel blockers . This property is essential for the development of drugs that manage conditions like epilepsy and chronic pain.
Development of New Synthetic Routes
The compound’s unique structure provides an opportunity for the development of new synthetic routes in medicinal chemistry. It could serve as a precursor for the synthesis of various biologically active molecules, thereby enriching the field of drug discovery .
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives, to which this compound is related, are known to interact with their targets in a variety of ways, leading to a broad spectrum of biological activities . .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities . .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level . .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-13(15)9-16(19)18(14-5-6-14)10-12-7-8-20-11-12/h1-4,7-8,11,14H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFGIWHZXCFHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

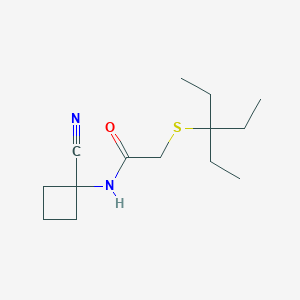
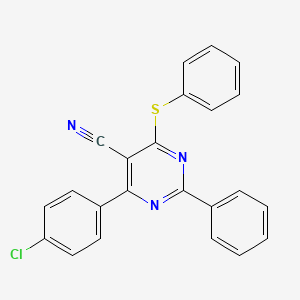
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2741397.png)

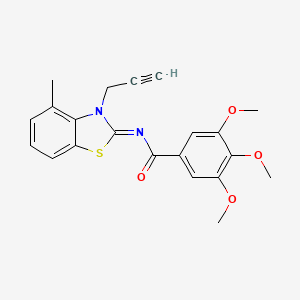
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide](/img/structure/B2741400.png)
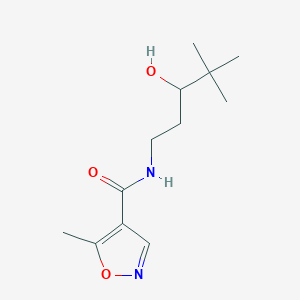
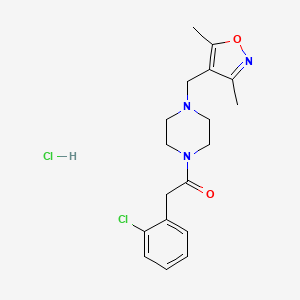
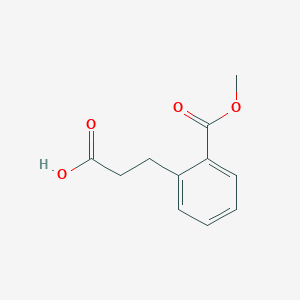

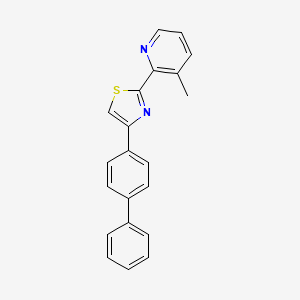
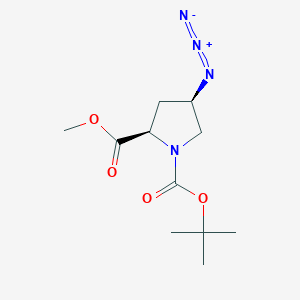
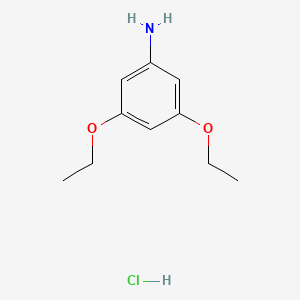
![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2741414.png)